Product packaging for Hexapeptide-33(Cat. No.:)

Hexapeptide-33

Cat. No.: B12383600
M. Wt: 813.0 g/mol
InChI Key: KMHVZJAZIOYFIB-JNRWAQIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Hexapeptide-33 (B1575512) as a Bioactive Peptide

This compound is a synthetic peptide composed of six amino acids: arginine, leucine, lysine (B10760008), phenylalanine, serine, and tyrosine. creative-peptides.com As a bioactive peptide, it is recognized for its ability to elicit biological responses. inci.guidecosmileeurope.eu

Context within the Broader Field of Oligopeptide Chemistry

This compound falls under the classification of oligopeptides, which are short chains of amino acid residues linked by peptide bonds. Peptides are generally defined as having fewer than 50 amino acids. adesisinc.com The field of oligopeptide chemistry focuses on the synthesis, structure, and function of these short peptide chains. The specific sequence of amino acids in a peptide determines its unique three-dimensional structure and, consequently, its biological activity. adesisinc.com The synthesis of peptides like this compound is a critical aspect of this field, allowing researchers to create specific sequences to study their functions. openaccessjournals.com

Significance of Short Peptides in Biological Systems

Short peptides play crucial roles in a vast array of biological processes. adesisinc.comexplorationpub.com They can act as signaling molecules, hormones, and neurotransmitters, regulating everything from cell growth and differentiation to immune responses. adesisinc.com Some short peptides, known as cell-penetrating peptides (CPPs), have the remarkable ability to cross cell membranes, making them valuable tools for delivering therapeutic agents into cells. explorationpub.com Furthermore, short peptide sequences, or epitopes, can trigger specific immune responses, a principle utilized in the development of targeted vaccines. adesisinc.com The significance of short peptides lies in their high specificity and potency, often acting on their target receptors with high affinity. adesisinc.com

Historical Context of Hexapeptide Research Methodologies

The study of peptides has been revolutionized by significant advancements in research methodologies. Historically, peptide research was a laborious process. However, the development of techniques like solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) has dramatically improved the efficiency and scale of peptide production. researchgate.net

Modern peptide research is further enhanced by a suite of advanced analytical and computational tools. High-throughput screening methods allow for the rapid testing of large libraries of peptides to identify those with desired biological activities. nih.govmdpi.com Concurrently, computer-assisted drug discovery (CADD), including molecular dynamics simulations and machine learning algorithms, has transformed peptide design. nih.govmdpi.commdpi.com These computational approaches enable researchers to predict peptide-target interactions with a high degree of accuracy, guiding the rational design of novel peptides with enhanced stability and bioactivity. researchgate.netmdpi.com

Current Research Landscape of this compound and Related Hexapeptides

Current research on this compound indicates its involvement in several cellular processes. It is suggested to promote cell migration and the synthesis of collagen I, a key structural protein in the extracellular matrix. creative-peptides.commotifbiotech.com Research also points to its role in inhibiting melanin (B1238610) synthesis. creative-peptides.commotifbiotech.com Some studies have explored its potential in regenerative medicine. cellsource.co.jp

The broader landscape of hexapeptide research is diverse, with investigations into their roles in various biological contexts. For instance, certain hexapeptides have been studied for their ability to modulate the activity of matrix proteins, which are crucial for skin structure and firmness. cosmacon.de Other research has focused on hexapeptides that can influence inflammatory responses and cell regeneration. cosmacon.de In the field of oncology, specific hexapeptides have been investigated for their potential to inhibit the growth of cancer cells. plos.orgmdpi.com

Below is a data table summarizing some of the researched functions of this compound and other related hexapeptides:

PeptideInvestigated Function(s)Research Context
This compound Promotes cell migration, collagen I synthesis, and inhibits melanin synthesis. creative-peptides.commotifbiotech.comSkin research, regenerative medicine. creative-peptides.cominci.guidemotifbiotech.comcellsource.co.jp
Acetyl Hexapeptide-3 Inhibits neurotransmitter release. scielo.brnih.govSkin research, investigation of wrinkle reduction. scielo.brnih.gov
Palmitoyl Hexapeptide-12 Stimulates collagen and elastin (B1584352) fibroblasts. mdpi.comSkin research.
PGPIPN (from bovine β-casein) Inhibited proliferation of human ovarian cancer cells. plos.orgCancer research. plos.org
FIMGPY (from skate cartilage) Exhibited anti-proliferative activity in HeLa cells. mdpi.comCancer research. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H60N10O9 B12383600 Hexapeptide-33

Properties

Molecular Formula

C39H60N10O9

Molecular Weight

813.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H60N10O9/c1-23(2)19-30(36(55)46-29(12-8-18-44-39(42)43)35(54)49-32(38(57)58)21-25-13-15-26(51)16-14-25)48-34(53)28(11-6-7-17-40)45-37(56)31(47-33(52)27(41)22-50)20-24-9-4-3-5-10-24/h3-5,9-10,13-16,23,27-32,50-51H,6-8,11-12,17-22,40-41H2,1-2H3,(H,45,56)(H,46,55)(H,47,52)(H,48,53)(H,49,54)(H,57,58)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

KMHVZJAZIOYFIB-JNRWAQIZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N

Origin of Product

United States

Advanced Synthesis and Chemical Biology of Hexapeptide 33

Strategies for De Novo Synthesis of Hexapeptide-33 (B1575512) Analogues

The de novo synthesis of this compound analogues, which are peptides not derived from natural sources, allows for the creation of novel structures with potentially enhanced properties. nih.govacs.orgplos.org This process involves the strategic design and chemical construction of peptide chains, often with the goal of improving stability, target affinity, or other biological characteristics. nih.govplos.orgnih.gov Computational design frameworks can be employed to generate sequences with desired self-assembling or binding properties. plos.orgbiorxiv.org The synthesis of these designed peptides is typically accomplished through established chemical methods. plos.org

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant and most efficient method for synthesizing peptides like this compound and its analogues. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.comgoogle.com The key advantage of SPPS lies in the simplification of the purification process, as excess reagents and soluble by-products can be easily removed by filtration and washing after each step. bachem.com

The general cycle of SPPS consists of:

Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid or peptide. bachem.com

Washing: Rinsing the resin to remove excess deprotection reagents and by-products. bachem.com

Coupling: Adding the next protected amino acid, which has been activated at its carboxyl group, to the newly exposed N-terminus of the resin-bound peptide. bachem.com

Washing: Removing unreacted amino acids and coupling reagents. bachem.com

This cycle is repeated until the desired hexapeptide sequence is assembled. google.com The choice of resin, protecting groups, and coupling reagents is crucial for a successful synthesis. mdpi.com For instance, 2-chlorotrityl chloride (2-CTC) resin is frequently used for the synthesis of linear hexapeptide precursors. mdpi.commdpi.com

The most widely used strategy in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. springernature.comacs.org The Fmoc group serves as the temporary Nα-protecting group and is stable to acids but readily removed by a secondary amine base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). chempep.comuci.edu The side chains of the amino acids are protected by acid-labile groups like tert-butyl (tBu), which remain intact during the Fmoc-deprotection steps. chempep.com

A standard Fmoc-SPPS coupling cycle involves:

Fmoc Deprotection: The resin is treated with a 20% piperidine solution in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. mdpi.comuci.edu

Washing: The resin is washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. uci.edu

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent and then added to the resin. researchgate.net Common coupling reagents include aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often used in conjunction with a base such as DIPEA (N,N-Diisopropylethylamine). mdpi.commdpi.com The completion of the coupling reaction is monitored using tests like the Kaiser test.

This iterative process of deprotection and coupling is continued until the full hexapeptide sequence is assembled on the resin. nih.gov

Table 1: Standard Reagents in Fmoc-based SPPS

Step Reagent Purpose Typical Concentration/Solvent
Resin Swelling Dimethylformamide (DMF)Prepares the resin for synthesis by expanding the polymer matrix.N/A
Fmoc Deprotection Piperidine in DMFRemoves the N-terminal Fmoc protecting group.20% (v/v)
Amino Acid Activation/Coupling HATU / DIPEA in DMF or NMPActivates the incoming amino acid and catalyzes peptide bond formation.Molar excess relative to resin loading.
Washing Dimethylformamide (DMF)Removes excess reagents and by-products after deprotection and coupling steps.N/A

This acceleration is due to the efficient heating of the reaction mixture by microwaves. cem.com However, the elevated temperatures can also increase the risk of side reactions, such as the epimerization of amino acids and aspartimide formation. cem.comgoogle.com To mitigate these risks, modern microwave peptide synthesizers utilize controlled temperature regulation and optimized reagent protocols. google.comcem.com The use of reagents like piperazine (B1678402) for deprotection in MA-SPPS has been explored to minimize side reactions. google.com

MA-SPPS has been successfully used to generate libraries of hexapeptides with high efficiency. nih.gov

Once the synthesis of the linear hexapeptide on the solid support is complete, the peptide must be cleaved from the resin, and the permanent side-chain protecting groups must be removed. google.comrsc.org In the Fmoc/tBu strategy, this is typically accomplished in a single step by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). rsc.orgsigmaaldrich.com

The cleavage process generates highly reactive cationic species from the protecting groups and the resin linker. sigmaaldrich.com To prevent these reactive species from modifying sensitive amino acid residues like Tryptophan, Tyrosine, Methionine, and Cysteine, nucleophilic scavengers are added to the TFA to create a "cleavage cocktail". sigmaaldrich.com

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

Reagent Cocktail Composition Purpose Reference
Reagent K TFA / Water / Phenol / Thioanisole / EDTA "universal" cocktail for peptides containing multiple sensitive residues. sigmaaldrich.com
TFA / TIPS / Water TFA (95%) / Triisopropylsilane (2.5%) / Water (2.5%)A common and effective cocktail for many peptides, particularly good for scavenging t-butyl cations and reducing Trp side reactions. mdpi.com
TFA / TES / Water TFA (95%) / Triethylsilane (2.5%) / Water (2.5%)An alternative to the TIPS-based cocktail. mdpi.com

After treatment with the cleavage cocktail, the resin is filtered off, and the crude peptide is precipitated from the filtrate, typically by adding cold diethyl ether. sigmaaldrich.com

For certain applications, it's desirable to cleave the peptide from the resin while leaving the side-chain protecting groups intact. This can be achieved using very acid-sensitive resins, like 2-chlorotrityl chloride (2-CTC) resin, and a mild cleavage reagent such as a solution of hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM). mdpi.com

Solution-Phase and Hybrid Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase synthesis) is another fundamental approach. rsc.orggoogle.com In this method, all reactions are carried out in a homogeneous phase, and the intermediate peptides are purified after each step, often by precipitation. google.com For shorter peptides, solution-phase synthesis can be a viable strategy. rsc.org

A hybrid synthesis approach combines the strengths of both SPPS and solution-phase methods. google.comgoogle.com This strategy is particularly useful for the synthesis of large or complex peptides. google.com In a typical hybrid approach, protected peptide fragments are first synthesized using SPPS. These fragments are then cleaved from the resin and coupled together in solution to form the final, larger peptide. google.comgoogle.com For example, a hexapeptide can be synthesized by coupling two tripeptide fragments in solution. This fragment condensation strategy can improve efficiency and facilitate the purification of the final product. google.com

Cyclization Strategies for Hexapeptide Structures

Common cyclization strategies include:

Head-to-Tail Cyclization: This is the most frequent method, forming a standard amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide precursor. mdpi.com This can be performed in solution, often under high dilution to favor intramolecular over intermolecular reactions, using coupling reagents like HATU or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). mdpi.commdpi.com

Side-Chain-to-Side-Chain Cyclization: This involves linking the side chains of two amino acid residues within the peptide sequence. mdpi.comnih.gov This method is often used to create "stapled peptides" to stabilize specific secondary structures. nih.gov

Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: These strategies involve forming a lactam bridge between the N-terminus and a side chain or a side chain and the C-terminus, respectively. mdpi.comnih.gov

Thioether Cyclization: This efficient method involves the reaction between a thiol group (e.g., from a cysteine residue) and an electrophile, which allows for rapid cyclization and is suitable for creating large peptide libraries. nih.gov

Hydrazide-Based Cyclization: This method utilizes a C-terminal peptide hydrazide, which can be activated to form a thioester intermediate that then undergoes intramolecular cyclization. This approach is particularly effective for synthesizing cyclic peptides containing an N-terminal cysteine. mdpi.com

The choice of cyclization strategy depends on the desired final structure and the amino acid sequence of the peptide. mdpi.com On-resin cyclization can be efficient due to a "pseudo-dilution" effect that favors the intramolecular reaction, but it often requires a more complex orthogonal protection strategy. rsc.orgnih.gov Solution-phase cyclization offers more flexibility in terms of peptide sequence but can be more time-consuming due to the need for dilute conditions and subsequent purification. mdpi.comrsc.org

Enzymatic Synthesis and Biocatalytic Modifications for this compound

The synthesis of peptides through enzymatic means offers a highly specific and environmentally benign alternative to purely chemical methods. researchgate.net While the precise enzymatic pathway for industrial production of this compound is not publicly detailed, the principles of biocatalytic synthesis for hexapeptides are well-established in scientific literature. These methods often employ enzymes as catalysts to form peptide bonds under mild conditions, minimizing the need for complex protecting group strategies. researchgate.netresearchgate.net

Enzymes such as ligases and engineered synthetases can be used to assemble peptide chains. ru.nl For instance, research into the chemoenzymatic synthesis of other complex peptides, including cyclic hexapeptides, has demonstrated the utility of enzymes like thioesterases. beilstein-journals.orgacs.org Thioesterase domains, often found in non-ribosomal peptide synthetase (NRPS) systems, can catalyze the cyclization or release of a linear peptide chain from the synthetase machinery. beilstein-journals.orgacs.org Furthermore, studies on microcin (B1172335) C-like compounds have shown that cognate MccB enzymes can adenylate specific seven-amino-acid peptides, a process that could be adapted for modifying hexapeptides. asm.org

Biocatalytic modifications can also be used to introduce specific functionalities. A key advantage of enzymatic processes is their high chemo- and regioselectivity, allowing for modifications at specific sites on the peptide backbone or side chains without altering other parts of the molecule. rsc.org Robust enzymes like phenylalanine dehydrogenase (PheDH) have been engineered to improve catalytic efficiency for producing specific amino acids, which serve as the fundamental building blocks for peptide synthesis. jmb.or.kr Such biocatalytic approaches represent a powerful toolkit for generating this compound and its analogues with high precision.

Post-Translational Modifications and Their Impact on this compound Chemistry

Post-translational modifications (PTMs) are covalent processing events that alter the properties of a peptide after its initial synthesis. These modifications can dramatically influence a peptide's structure, stability, and biological activity by changing the chemical nature of its amino acid side chains. researchgate.netresearchgate.net While this compound is a synthetic peptide, the principles of PTMs are crucial for understanding its potential chemical behavior and for designing derivatives.

Studies on the Tau protein, which contains hexapeptide motifs critical for its function and aggregation, provide significant insight into the impact of PTMs. researchgate.netbmbreports.org PTMs such as phosphorylation, acetylation, and ubiquitination within these hexapeptide regions can modulate protein interactions and aggregation tendencies. researchgate.netbmbreports.orgacs.org For example, phosphorylation of serine or tyrosine residues introduces a negative charge, which can alter electrostatic interactions and conformational preferences. researchgate.netacs.org Similarly, acetylation of lysine (B10760008) residues neutralizes their positive charge, which can affect protein structure and interactions. acs.org

Other common PTMs that can impact peptide chemistry include the oxidation of methionine residues and the deamidation of asparagine or glutamine. researchgate.net These modifications, which can occur during processing or aging, alter the chemical properties of the peptide and can influence its biological function. researchgate.net Understanding the chemical consequences of these modifications is essential for the synthesis and handling of peptides like this compound and for designing derivatives with enhanced stability or specific functionalities.

Rational Design Principles for this compound Derivatives

The creation of novel peptide derivatives with tailored properties relies on rational design principles, which integrate knowledge of a peptide's structure and activity. For this compound, which was developed using peptide library technology, these principles are central to exploring its full potential. inci.guide

Structure-Activity Relationship (SAR) studies are a cornerstone of rational peptide design, systematically exploring how changes in amino acid sequence affect biological activity. jst.go.jp This is typically achieved by generating a peptide library, where specific amino acid positions are substituted with other residues, and then screening the resulting analogues for desired functions. nih.gov

A comprehensive SAR study on wollamides, a class of cyclic hexapeptides with antimycobacterial properties, illustrates this process effectively. nih.gov Researchers synthesized a library of 36 new wollamide analogues and compared their activity against Mycobacterium tuberculosis. nih.gov This systematic approach revealed critical structural requirements for activity, such as the importance of specific amino acids at certain positions. nih.gov For example, replacing one amino acid with a similar one, like N-hydroxyleucine with N-hydroxyisoleucine, resulted in comparable activity, while more significant changes led to reduced or abrogated activity. nih.gov

These studies demonstrate that even subtle modifications to a hexapeptide's structure can have a profound impact on its biological function. The data gathered from such library screening allows for the development of a pharmacophore model, which defines the essential structural features required for activity and guides the design of more potent and selective derivatives. nih.gov

Table 1: Example of Structure-Activity Relationship (SAR) Data for select Cyclic Hexapeptide Analogs (Based on findings from studies on antimycobacterial hexapeptides) nih.gov

Compound IDModification from Base StructureRelative Activity (MIC90)
1 (Base) cyclo[N-(Me)Phe-Pro-Phe-N-(OH)Leu-Piz-Piz]2.3 µM
2 N-hydroxyleucine replaced with N-hydroxyisoleucine2.8 µM
3 Phenylalanine replaced with Valine8.9 µM
4 Double substitution: N-methylphenylalanine to Isoleucine and Phenylalanine to Leucine7.3 µM
16 Combined replacement of N-methylphenylalanine with Norvaline and Phenylalanine with Leucine> 20 µM (Inactive)

This table is illustrative of SAR principles and is based on data for antimycobacterial cyclic hexapeptides, not this compound itself.

The three-dimensional conformation of a peptide is intrinsically linked to its activity and stability. researchgate.net Conformational analysis, using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, is employed to determine the precise spatial arrangement of a peptide. nih.gov Engineering the conformation of a peptide can enhance its stability, receptor binding affinity, and bioavailability.

A key strategy in stability engineering is the introduction of conformational constraints to reduce the flexibility of the peptide backbone and lock it into a bioactive shape. acs.org This can be achieved by:

Incorporating non-proteinogenic amino acids: Amino acids like 2-aminoisobutyric acid (Aib) are known to induce tight turns (β-turns) in a peptide sequence, leading to more compact and stable structures. nih.govacs.org

Using D-amino acids: The strategic placement of a D-amino acid in a peptide chain composed of L-amino acids can promote the formation of specific secondary structures, such as β-turns and helices. acs.org

Cyclization: Linking the N- and C-termini of a peptide creates a cyclic structure, which significantly reduces conformational freedom and can protect the peptide from degradation by exopeptidases. pnas.org

Fixing turn positions: Sequences such as D-Pro-L-Pro are used to nucleate and stabilize β-turns, providing a reliable method for engineering specific folds into a peptide backbone. acs.org

These engineering principles allow for the design of this compound derivatives with predictable three-dimensional structures, leading to improved stability and potentially enhanced biological performance. creative-peptides.com

Table 2: Strategies for Conformational Analysis and Stability Engineering of Peptides

StrategyTechnique/MethodPurposeReference
Conformational Analysis X-Ray Crystallography, NMR SpectroscopyDetermine the 3D structure in solid-state or solution. nih.gov
Stability Engineering Incorporation of D-amino acids or AibInduce specific secondary structures (e.g., β-turns). acs.org
Stability Engineering Peptide CyclizationReduce conformational flexibility and increase resistance to enzymes. pnas.org
Stability Engineering Use of specific sequences (e.g., D-Pro-L-Pro)Nucleate and stabilize defined turns in the peptide backbone. acs.org

Molecular Mechanisms of Action of Hexapeptide 33

Receptor Interactions and Ligand-Binding Dynamics of Hexapeptide-33 (B1575512)

The biological activity of this compound is initiated by its binding to specific receptors on the cell surface. This interaction is governed by the principles of ligand-binding dynamics, where the peptide's structure dictates its affinity and specificity for its receptor targets.

G-Protein Coupled Receptor (GPCR) Modulation by this compound

GPCRs are the largest class of membrane receptors and are central to a multitude of physiological processes. frontiersin.org They are characterized by a structure that spans the cell membrane seven times. wikipedia.org When a ligand, such as a peptide, binds to a GPCR, it induces a conformational change in the receptor. acs.org This change facilitates the activation of intracellular G-proteins, which then modulate the activity of downstream effector enzymes and second messengers, leading to a specific cellular response. frontiersin.org Peptides can act as agonists that activate GPCRs, antagonists that block their activation, or allosteric modulators that fine-tune the receptor's response to other ligands. frontiersin.orgacs.org this compound is known to function by targeting and modulating the activity of GPCRs. inci.guide

Adhesion G-Protein-Coupled Receptor (aGPCR) Engagement

A specific subtype of GPCRs targeted by this compound is the Adhesion G-Protein-Coupled Receptor (aGPCR) family. inci.guide These receptors are notably expressed in skin keratinocytes and are involved in processes such as epidermal differentiation. inci.guide aGPCRs are distinguished by their large extracellular regions and a unique activation mechanism involving autoproteolysis. nih.govpnas.org

The activation of many aGPCRs follows a "tethered agonist" model. nih.govpnas.orgpnas.org This process involves several key steps:

Autoproteolysis: During its maturation, the aGPCR cleaves itself at a conserved site known as the GPCR Autoproteolysis-Inducing (GAIN) domain. This splits the receptor into two non-covalently attached subunits: an extracellular N-terminal Fragment (NTF) and a C-terminal Fragment (CTF) containing the seven-transmembrane domain. nih.govpnas.org

Encryption: In the inactive state, the NTF remains bound to the CTF, effectively hiding or "encrypting" a short peptide sequence located at the N-terminus of the CTF. nih.govpnas.orgpnas.org

Activation: Upon interaction with an extracellular ligand or mechanical force, the NTF dissociates from the CTF. nih.govpnas.org This dissociation unmasks the previously hidden peptide sequence, which is known as the tethered agonist.

Signal Transduction: This newly exposed tethered agonist then binds to and activates its own receptor's transmembrane domain, initiating G-protein-mediated intracellular signaling. pnas.orgpnas.org

The engagement of this compound with aGPCRs likely involves modulating this intricate activation mechanism, potentially by promoting the unmasking of the tethered agonist or by acting as a synthetic agonist itself.

Formyl Peptide Receptor (FPR) Binding and Activation (referencing other hexapeptides)

Formyl Peptide Receptors (FPRs) are a group of GPCRs crucial to the innate immune system, recognizing molecular patterns associated with bacteria and cellular damage. wikipedia.orgaai.org In humans, there are three main isoforms: FPR1, FPR2, and FPR3. wikipedia.org While specific binding data for this compound to FPRs is not extensively detailed, the interaction of other synthetic hexapeptides with these receptors provides a well-documented model for its potential mechanism.

A prominent example is the hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH₂ (WKYMVm), which is a potent agonist for all three FPR isoforms. tocris.comnih.gov WKYMVm was identified from a synthetic peptide library and is one of the most powerful known peptide agonists for FPR2, capable of activating it at picomolar concentrations. nih.gov The binding of WKYMVm to FPRs on immune cells like neutrophils and monocytes triggers a range of pro-inflammatory and restorative responses, including intracellular calcium mobilization, superoxide (B77818) production, and chemotaxis. tocris.com

The following table summarizes the reported potency of the hexapeptide WKYMVm on different formyl peptide receptors.

ReceptorAgonistPotency (EC₅₀)Reference
FPR2WKYMVm75 pM tocris.com
FPR3WKYMVm3 nM tocris.com
FPR1WKYMVmAgonist activity confirmed tocris.comnih.gov

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation and interaction energy of a molecule (ligand) when it binds to a receptor's active site. nih.govmdpi.com This in silico method is instrumental in understanding the structure-activity relationship of peptides and predicting their binding affinity. nih.gov The process involves generating numerous possible binding poses of the peptide within the receptor's binding pocket and then using a "scoring function" to rank these poses. mdpi.comschrodinger.com

Scoring functions are algorithms that estimate the binding free energy, with a lower score typically indicating a higher binding affinity and a more stable complex. mdpi.com These functions consider various physicochemical interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. schrodinger.commdpi.com While specific molecular docking studies on this compound are not widely published, this methodology is routinely applied to understand how peptide ligands, including hexapeptides, interact with GPCRs. nih.govnih.govbiorxiv.org

The key data derived from such studies are outlined in the table below.

ParameterDescriptionSignificance
Binding Energy/Score (kcal/mol) An estimation of the binding free energy between the peptide and the receptor. Lower values indicate stronger, more favorable binding.Predicts the stability and affinity of the peptide-receptor complex.
Key Interacting Residues The specific amino acids in the receptor's binding pocket that form direct contacts with the peptide ligand.Identifies the critical points of interaction that anchor the peptide and determine its specificity.
Interaction Type The nature of the chemical bonds formed (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions).Elucidates the chemical basis of the binding interaction, which is crucial for rational drug design.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time kinetics of biomolecular interactions. frontiersin.orgnih.gov It provides precise quantitative data on how quickly a ligand binds to its receptor and how quickly it dissociates. bio-rad.comrouken.bio In a typical SPR experiment, the receptor protein is immobilized on a sensor chip, and a solution containing the peptide (the analyte) is flowed over the surface. nih.gov Binding is detected as a change in the refractive index at the sensor surface. rouken.bio

This method allows for the determination of several key kinetic constants:

Association Rate Constant (kₐ or k_on): Measures the rate at which the peptide binds to the immobilized receptor. A higher kₐ value indicates faster binding. bio-rad.comcreative-proteomics.com

Dissociation Rate Constant (k_d or k_off): Measures the rate at which the peptide-receptor complex breaks apart. A lower k_d value signifies a more stable complex. bio-rad.comcreative-proteomics.com

Equilibrium Dissociation Constant (K_D): Calculated as the ratio of k_d to kₐ (K_D = k_d/kₐ). The K_D is a measure of binding affinity; a lower K_D value corresponds to a higher affinity interaction. bio-rad.com

While specific SPR data for this compound is not publicly available, the following table presents representative kinetic data for the interaction of another hexapeptide with its receptor, illustrating the typical output of an SPR analysis. nih.gov

Interacting Moleculeskₐ (M⁻¹s⁻¹)k_d (s⁻¹)K_D (µM)Reference
Hexapeptide (YKYRYL) binding to ACE23.7 x 10³0.1746 nih.gov

Intracellular Signaling Pathway Modulation by this compound

Upon binding to its target GPCRs, this compound triggers the activation of specific intracellular signaling pathways. The nature of these pathways dictates the ultimate physiological response of the cell. Drawing parallels from the well-studied FPR agonist hexapeptide, WKYMVm, the engagement of GPCRs by this compound can be expected to modulate several key signaling cascades. nih.govfrontiersin.org

Phospholipase C (PLC) Pathway: GPCR activation can stimulate PLC, which hydrolyzes the membrane lipid PIP₂ into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to downstream effects like cellular degranulation and superoxide production. aai.orgnih.gov

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Activation of this pathway by peptides like WKYMVm has been shown to promote monocyte survival. tocris.comnih.govfrontiersin.org

Ras/MAPK Pathways: The mitogen-activated protein kinase (MAPK) cascades, including the Extracellular-signal-Regulated Kinase (ERK) pathway, are central to regulating cell migration, differentiation, and gene expression. nih.gov WKYMVm is known to activate the Ras/MAPK pathway to promote chemotaxis and phagocytosis in immune cells. nih.gov

JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a direct route for transmitting information from cell surface receptors to the nucleus to modulate gene expression. The hexapeptide WKYMVm has been demonstrated to activate the JAK1/STAT6 signaling pathway, which induces the polarization of macrophages to an M2 phenotype, promoting angiogenesis and tissue repair. frontiersin.orgbiorxiv.org

The modulation of these interconnected pathways underlies the reported biological activities of related peptides, such as promoting angiogenesis and wound healing.

Signaling PathwayKey MediatorsDownstream Cellular Effects
PLC Pathway IP₃, DAG, Ca²⁺, PKCCalcium mobilization, degranulation, superoxide production aai.orgnih.gov
PI3K/Akt Pathway PI3K, AktCell survival, transcriptional regulation nih.govfrontiersin.org
Ras/MAPK Pathway Ras, ERKChemotaxis, phagocytosis, cell proliferation nih.gov
JAK/STAT Pathway JAK1, STAT6M2 macrophage polarization, angiogenesis, cytokine production frontiersin.orgbiorxiv.org

Canonical Wnt Signaling Pathway Regulation

The canonical Wnt signaling pathway is crucial for regulating a multitude of cellular processes, including proliferation, differentiation, and migration. nih.govfrontiersin.org This pathway is initiated when a Wnt protein binds to a Frizzled family receptor and its co-receptor, LRP5/6. nih.govmdpi.com This binding event leads to the inhibition of a "destruction complex," which normally targets β-catenin for degradation. mdpi.comresearchgate.net As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes. nih.govresearchgate.net

Some cyclic hexapeptides have been shown to modulate this pathway. For instance, the cyclic hexapeptide RA-V has demonstrated inhibitory activity against the Wnt signaling pathway, with a reported IC50 value of 50 ng/mL. medchemexpress.comresearchgate.netmdpi.com This suggests that certain hexapeptides can interfere with the normal signal transduction of the Wnt pathway, although the precise mechanism of this compound's interaction with this pathway requires further specific investigation.

Table 1: Research Findings on Wnt Signaling Pathway Regulation by a Cyclic Hexapeptide

CompoundTarget PathwayEffectIC50 ValueSource
RA-V (Cyclic Hexapeptide)WntInhibition50 ng/mL medchemexpress.comresearchgate.netmdpi.com
RA-V (Cyclic Hexapeptide)MycInhibition75 ng/mL medchemexpress.comresearchgate.net
RA-V (Cyclic Hexapeptide)NotchInhibition93 ng/mL medchemexpress.comresearchgate.net

PI3K/AKT Pathway Interactions

The PI3K/AKT signaling pathway is another critical regulator of cell survival, growth, and proliferation. nih.govspandidos-publications.com Evidence suggests that certain peptides can influence this pathway. For example, Heme hexapeptide has been found to regulate the PI3K/Akt pathway, which is involved in improving insulin (B600854) resistance and promoting glucose metabolism. researchgate.net Similarly, the neuropeptide Y (NPY) can modulate the PI3K/AKT pathway by affecting the phosphorylation levels of key components like GSK3α, GSK3β, PI3K, and Akt. researchgate.net

JAK/STAT Signaling Cascade Influences (referencing other hexapeptides)

The JAK/STAT signaling pathway is essential for transmitting information from extracellular chemical signals to the nucleus, resulting in the activation of gene transcription. nih.gov This pathway is activated by various cytokines, growth factors, and hormones. nih.gov

A modified hexapeptide, WKYMVm, has been reported to induce the M2 polarization of macrophages through the activation of the JAK1/STAT6 signaling pathway, which in turn promotes angiogenesis in bone repair. biorxiv.org This peptide interacts with the formyl peptide receptor (FPR), a G protein-coupled receptor, initiating a signaling cascade that involves JAK. biorxiv.org Another study noted that an arginine-rich anti-vascular endothelial growth factor (anti-VEGF) hexapeptide could inhibit the production of inflammatory cytokines like TNF-α and IL-6, which are often linked to JAK/STAT signaling. cusabio.com IL-33 has also been shown to rapidly activate JAK2, which is crucial for IL-33-induced NF-κB activation. nih.gov These findings highlight the potential for hexapeptides to influence the JAK/STAT cascade, although the specific effects of this compound on this pathway remain to be characterized.

Interference with Protein Complex Formation (e.g., SNARE complex for Acetyl Hexapeptide-3)

A well-documented mechanism of action for certain hexapeptides is the interference with the formation of protein complexes. A prime example is Acetyl Hexapeptide-3 (also known as Argireline), which is structurally similar to the N-terminal end of the SNAP-25 protein. mdpi.comencyclopedia.pub This similarity allows it to compete for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. mdpi.comcorepeptides.comresearchgate.net The SNARE complex, composed of VAMP, Syntaxin, and SNAP-25, is essential for the fusion of vesicles containing neurotransmitters with the neuronal membrane, a critical step in muscle contraction. skinmtx.com

By destabilizing the SNARE complex, Acetyl Hexapeptide-3 inhibits the release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction, leading to muscle relaxation. mdpi.comencyclopedia.pubskinmtx.com This mechanism is considered a non-toxic alternative to emulating the effects of Botulinum neurotoxins. researchgate.netcsic.es

Table 2: Detailed Research Findings on SNARE Complex Interference

PeptideMechanismEffectSource
Acetyl Hexapeptide-3Competes with SNAP-25 for a position in the SNARE complex. mdpi.comencyclopedia.pubDestabilizes the SNARE complex, inhibiting acetylcholine release and muscle contraction. mdpi.comencyclopedia.pubskinmtx.com mdpi.comencyclopedia.pubcorepeptides.comresearchgate.netskinmtx.comcsic.es

Modulation of Neurotransmitter Release Mechanisms (for Acetyl Hexapeptide-3)

The modulation of neurotransmitter release is a direct consequence of the interference with the SNARE complex by peptides like Acetyl Hexapeptide-3. corepeptides.comdovepress.com By inhibiting the Ca2+-dependent exocytosis of neurotransmitters, this hexapeptide effectively reduces neuronal signaling that leads to muscle contraction. researchgate.net Research has shown that Acetyl Hexapeptide-3 significantly inhibits neurotransmitter release with a potency comparable to Botulinum Toxin A, although with lower efficacy. researchgate.netcsic.es This inhibitory action on neurotransmitter release is the primary mechanism behind its observed effects on reducing the appearance of expression wrinkles. nih.gov

Effects on Myc and Notch Signaling Pathways (referencing other hexapeptides)

The Myc and Notch signaling pathways are fundamental to cell growth, proliferation, and differentiation, and their dysregulation is often associated with cancer. researchgate.netmdpi.com The cyclic hexapeptide RA-V has been identified as a potent inhibitor of both the Myc and Notch signaling pathways, with IC50 values of 75 ng/mL and 93 ng/mL, respectively. medchemexpress.comresearchgate.netmdpi.com This suggests that certain hexapeptides can exert anti-proliferative effects by targeting these key oncogenic pathways. The ability of peptides like OmoMYC, which mimics a region of the MYC protein, to disrupt MYC-MAX heterodimers and inhibit MYC-dependent transcription further highlights the potential of peptide-based inhibitors in targeting these pathways. nih.gov

Enzymatic Activity Modulation by this compound

While many peptides exert their effects by interacting with cell surface receptors or interfering with protein-protein interactions, some can also modulate the activity of enzymes. dovepress.com Bioactive peptides can act as enzyme inhibitors, a property that is being explored for various therapeutic and cosmeceutical applications. dovepress.com For instance, some peptides derived from natural sources like rice and soy can inhibit matrix metalloproteinases (MMPs), enzymes responsible for the degradation of extracellular matrix components like collagen. mdpi.com

In the context of hexapeptides, one study on a herpesvirus protease found that a hexapeptide transition state analogue could induce structural changes in the enzyme, leading to a nearly 20-fold increase in its catalytic efficiency. nih.gov This was primarily due to a stronger binding affinity (lower KM). nih.gov While this compound is described as having antioxidant properties, which implies an interaction with enzymes involved in oxidative processes, and is known to be a skin conditioning and protecting agent, specific details on its direct enzymatic activity modulation are not extensively documented in the provided search results. cosmileeurope.eu

Gene Expression and Protein Synthesis Regulation by this compound

The activity of this compound at a cellular level involves the modulation of specific genes and the subsequent synthesis of proteins that are crucial for maintaining skin structure and function. These actions are central to its proposed benefits in skincare.

Regulation of BCL2 Pathway (referencing other hexapeptides)

The B-cell lymphoma 2 (BCL2) family of proteins are critical regulators of apoptosis, or programmed cell death. This pathway is essential for normal tissue homeostasis, and its dysregulation is implicated in various diseases. The family includes both anti-apoptotic proteins, such as BCL2 itself, and pro-apoptotic proteins, like BAX. The ratio between these opposing factions determines the cell's fate.

While direct, in-depth studies on this compound's specific regulation of the BCL2 pathway in skin cells are not extensively available in the public domain, we can look to research on other hexapeptides to understand potential mechanisms. For instance, a study on a synthetic acetyl hexapeptide-1 (Ac-ARHLFW-NH2) investigated its effect on apoptosis-related genes in human hepatocyte (HepG2) cells. The results showed no significant changes in the expression of BAX, Bcl-2, Caspase-9, and Cyclin D1 at the tested concentrations, suggesting that this particular hexapeptide did not modulate the apoptotic pathway in that specific cell line. mdpi.com

In the context of cancer research, another hexapeptide, PGPIPN, derived from bovine β-casein, has been shown to suppress human ovarian cancer growth by targeting and down-regulating BCL2, thereby promoting apoptosis in cancer cells. encyclopedia.pub This highlights that certain hexapeptides can indeed interact with and modulate the BCL2 pathway, although the specific effects can vary depending on the peptide's amino acid sequence and the cellular context.

It is important to note that the primary role of cosmetic peptides like this compound in skincare is generally not to induce apoptosis, but rather to support cell function and proliferation. Therefore, it is plausible that if this compound interacts with the BCL2 pathway in skin cells, it would likely be to maintain the survival and health of keratinocytes and fibroblasts by supporting the expression of anti-apoptotic proteins. However, without direct research on this compound, this remains a hypothesis based on the known functions of similar peptides in other biological systems.

Table 1: Effects of Different Hexapeptides on BCL2 Pathway Components

HexapeptideCell TypeEffect on BCL2 PathwayReference
Acetyl Hexapeptide-1HepG2No significant modulation of BAX, Bcl-2, Caspase-9 mdpi.com
PGPIPNHuman Ovarian Cancer CellsDown-regulation of BCL2, induction of apoptosis encyclopedia.pub

This table provides examples of how different hexapeptides can interact with the BCL2 pathway in various cell types. Direct data for this compound in skin cells is not currently available.

Impact on Collagen I Synthesis

Collagen I is the most abundant protein in the human body and the main structural component of the dermis, providing tensile strength and resilience to the skin. The synthesis of new collagen is a key target for many anti-aging cosmetic ingredients.

This compound is reported to promote the synthesis of Collagen I. creative-peptides.com This mechanism is crucial for its proposed benefits in improving skin firmness and reducing the appearance of wrinkles. The stimulation of collagen synthesis by peptides can occur through various mechanisms, including signaling to fibroblasts to increase their production of collagen and other extracellular matrix components.

The process of quantifying the impact of a peptide on collagen synthesis typically involves in vitro studies with human dermal fibroblasts. Researchers can measure the gene expression of COL1A1, the gene that codes for the alpha-1 chain of Collagen I, using techniques like quantitative polymerase chain reaction (qPCR). An increase in COL1A1 mRNA would indicate that the peptide is stimulating the initial steps of collagen production at the genetic level. Furthermore, the actual amount of synthesized collagen protein can be quantified using methods like enzyme-linked immunosorbent assay (ELISA) or by staining and visualizing collagen fibers in cell cultures.

Table 2: Research Findings on Peptide-Induced Collagen Synthesis

Peptide/TreatmentMethod of AnalysisFindingReference
Tripeptide/Hexapeptide RegimenNot SpecifiedPromoted collagen and elastin (B1584352) production nih.gov
Palmitoyl Hexapeptide-14Not SpecifiedStimulated collagen synthesis anaspec.com

This table illustrates findings related to collagen synthesis by different peptides. Specific quantitative data for this compound's impact on Collagen I synthesis is not detailed in the available literature.

Cellular and Subcellular Biological Effects of Hexapeptide 33

Effects on Cell Migration and Adhesion

Hexapeptide-33 (B1575512) has been shown to promote cell migration. creative-peptides.comregenerativesportspineandspa.commotifbiotech.com This characteristic is significant in processes such as wound healing, where the movement of cells to the site of injury is a critical step. creative-peptides.comregenerativesportspineandspa.com The ability of peptides to influence cell migration and adhesion is a recognized phenomenon. For instance, a novel recombinant protein, fibronectin-collagen peptide (FCP), has been demonstrated to promote cell migration and adhesion by binding to integrin β3. researchgate.net Similarly, certain hexapeptide sequences derived from collagen, such as GFOGER, are known to be potent ligands for integrins, mediating cell adhesion. researchgate.net While the precise mechanisms for this compound are not fully detailed in the provided information, its role in promoting cell migration suggests an interaction with cellular components that govern cell motility.

Other hexapeptides have also been identified as modulators of cell adhesion and migration. For example, a hexapeptide derived from Wnt5a, termed Box5, has been shown to abolish Wnt5a-induced increases in melanoma cell adhesion and migration. pnas.orgpnas.org In contrast, another Wnt5a-derived hexapeptide, Foxy-5, has been found to impair the migration and invasion of breast cancer cells. aacrjournals.org These examples highlight the diverse and specific effects that different hexapeptide sequences can have on cell motility.

Regulation of Extracellular Matrix Component Synthesis (e.g., Collagen I)

A key biological effect of this compound is the stimulation of Collagen I synthesis. creative-peptides.comregenerativesportspineandspa.com Collagen I is a major structural component of the extracellular matrix (ECM) in the skin, providing tensile strength and integrity. google.com The degradation of the ECM, including collagen fragmentation, is a hallmark of skin aging. jddonline.com By promoting the synthesis of Collagen I, this compound can contribute to the maintenance and repair of the dermal matrix. creative-peptides.comregenerativesportspineandspa.com

The regulation of ECM components is a known function of various peptides, often referred to as matrikines. jddonline.com These are fragments of matrix proteins that can signal cells to produce more ECM components. jddonline.com For example, Palmitoyl Hexapeptide-12 is known to improve dermal elastin (B1584352) performance and stimulate fibroblasts, which are key cells in producing ECM proteins. cosmacon.de Similarly, other peptides stimulate the synthesis of various dermal matrix components, including different types of collagen and fibronectin. cosmacon.de

The table below summarizes the effect of this compound on Collagen I synthesis.

CompoundBiological EffectTarget Molecule/Process
This compoundPromotes synthesisCollagen I

Modulation of Melanin (B1238610) Synthesis Pathways in vitro

This compound has been observed to inhibit the synthesis of melanin. creative-peptides.comregenerativesportspineandspa.commotifbiotech.com Melanin is the primary pigment responsible for skin color, and its production, or melanogenesis, occurs in specialized organelles called melanosomes within melanocytes. mdpi.com A key enzyme in this pathway is tyrosinase, which catalyzes the initial steps of melanin production. mdpi.comnih.gov this compound is reported to inhibit the activity of tyrosinase, thereby reducing the production of melanin. motifbiotech.com This effect suggests its potential application in addressing issues of hyperpigmentation. regenerativesportspineandspa.comulprospector.com

The modulation of melanin synthesis is a documented effect of various peptides. Some peptides, like certain analogs of α-melanocyte stimulating hormone (α-MSH), promote melanin synthesis. mdpi.comencyclopedia.pub Conversely, other peptides have been identified that inhibit melanogenesis. For instance, the hexapeptide SFKLRY-NH2 has been shown to have antimelanogenic effects in B16 cells. mdpi.com Another hexapeptide, FNHHLG-NH2, was found to reduce tyrosinase expression and melanin synthesis in cells stimulated by α-MSH. encyclopedia.pub These peptides often work by interfering with the signaling pathways that regulate the expression and activity of tyrosinase and other melanogenic enzymes. mdpi.comencyclopedia.pub

The table below details the inhibitory effect of this compound on melanin synthesis.

CompoundActionTarget Enzyme/Process
This compoundInhibitsTyrosinase activity, Melanin production

Influence on Cellular Proliferation and Apoptosis Mechanisms (referencing other hexapeptides)

While specific data on this compound's direct influence on cellular proliferation and apoptosis is not detailed in the provided search results, the broader class of hexapeptides has been shown to exert significant effects on these fundamental cellular processes.

For instance, a hexapeptide with the sequence Phe-Ile-Met-Gly-Pro-Tyr (FIMGPY), isolated from skate cartilage, demonstrated a dose-dependent anti-proliferative activity on HeLa cells. mdpi.com This effect was attributed to the induction of apoptosis, as confirmed by an increase in the Bax/Bcl-2 ratio and caspase-3 activity. mdpi.com Similarly, the hexapeptide PGPIPN has been shown to inhibit the proliferation of human ovarian cancer cells and induce apoptosis by targeting the BCL2 pathway. nih.govplos.org

Conversely, some hexapeptides can influence cell proliferation in other contexts. Arginine-rich hexapeptides have been found to inhibit tumor growth, and deprivation of L-arginine, a component of some hexapeptides, can enhance apoptosis in cell cultures. d-nb.info Furthermore, a Wnt5a-derived hexapeptide, Foxy-5, was found to not affect the proliferation or apoptosis of 4T1 breast cancer cells, highlighting the specificity of these peptides. aacrjournals.org

The table below summarizes the effects of other hexapeptides on cellular proliferation and apoptosis.

HexapeptideEffectCell Line/ModelMechanism
FIMGPYAnti-proliferative, Induces apoptosisHeLa cellsUpregulation of Bax/Bcl-2 ratio and caspase-3
PGPIPNInhibits proliferation, Induces apoptosisHuman ovarian cancer cellsInhibition of BCL2 pathway
Arginine-rich hexapeptidesInhibit tumor growthIn vivo modelsNot specified
Foxy-5No effect on proliferation or apoptosis4T1 breast cancer cellsNot applicable

Analytical and Biophysical Characterization of Hexapeptide 33

Advanced Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental in the quality control of synthetic peptides, serving to separate the target peptide from a complex mixture of process-related impurities and degradation products. researchgate.netdaicelpharmastandards.com Regulatory bodies require a thorough characterization using multiple orthogonal methods to ensure the safety and efficacy of peptide products. nih.gov Impurity profiling is critical, as contaminants such as truncated or modified sequences can arise during synthesis and storage. daicelpharmastandards.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. almacgroup.comresearchgate.net This enhanced resolving power is particularly advantageous for analyzing synthetic peptides like Hexapeptide-33 (B1575512), where impurities are often structurally very similar to the main compound. waters.com

UHPLC methods, commonly employing reversed-phase (RP) C18 columns, are used to generate a detailed impurity profile. almacgroup.com The separation is typically achieved using a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase containing an ion-pairing agent, such as trifluoroacetic acid (TFA), which improves peak shape. mdpi.com The high resolution of UHPLC allows for the detection and quantification of impurities present at very low levels, which is essential for meeting stringent purity requirements. almacgroup.comalmacgroup.com

Table 1: Illustrative UHPLC Parameters for Hexapeptide Analysis. This table represents typical starting conditions for the analysis of a hexapeptide and would be optimized for this compound specifically.
ParameterCondition
Instrument UHPLC System with UV/MS Detector
Column Acclaim PepMap RSLC C18, 2 µm, 0.3 mm × 150 mm
Mobile Phase A 0.05% (v/v) TFA in Water
Mobile Phase B 0.04% (v/v) TFA in Acetonitrile
Gradient Linear gradient from 4% to 44% B over 100 min
Flow Rate 6 µL/min
Column Temperature 40 °C
Detection UV at 214 nm

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most established and widely used technique for the analysis and purification of synthetic peptides. hplc.eugoogle.com The method separates molecules based on their hydrophobicity through differential interactions with a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. google.com

For this compound, RP-HPLC is used to determine its purity by separating it from synthesis-related impurities, such as deletion sequences, incompletely deprotected peptides, or other by-products. daicelpharmastandards.comaltabioscience.com The percentage purity is calculated based on the relative area of the main peptide peak in the chromatogram, detected via UV absorbance, typically at 214-220 nm where the peptide bond absorbs light. altabioscience.com The use of orthogonal techniques, such as hydrophilic-interaction liquid chromatography (HILIC), can complement RP-HPLC to ensure a more accurate purity assessment, as some impurities may co-elute in a single system. nih.gov

Table 2: Example of an RP-HPLC Purity Analysis Report for a Synthetic Hexapeptide. The data illustrates how purity is assessed by comparing the area of the main peak to the areas of impurity peaks.
Peak No.Retention Time (min)Area (%)Identity
112.50.25Impurity (e.g., Deletion Sequence)
214.10.40Impurity (e.g., Incomplete Deprotection)
315.299.15This compound
416.00.20Impurity (Unknown)

Chiral Chromatography for Stereoisomeric Analysis

Synthetic peptides are composed of chiral amino acids, which can exist in either L- or D-stereoisomeric forms. During peptide synthesis, racemization can occur, leading to the incorporation of the incorrect D-isomer into the peptide chain. digitellinc.comnih.gov Since the biological activity of a peptide is highly dependent on its specific three-dimensional structure, confirming the chiral purity is a critical quality control step. digitellinc.com

Chiral chromatography is employed to separate and quantify these stereoisomers. rsc.org This is often achieved by first hydrolyzing the peptide into its constituent amino acids. The resulting amino acid mixture is then analyzed on a chiral column, which can differentiate between the L- and D-forms. digitellinc.comnih.gov Alternatively, methods involving derivatization with a chiral reagent can be used to form diastereomers that are separable on a standard RP-HPLC column. rsc.org For this compound, this analysis ensures that each of its six amino acid residues possesses the correct, intended stereochemistry, guaranteeing its structural integrity.

Mass Spectrometry Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing precise molecular weight and sequence information. nih.govspringernature.com When coupled with liquid chromatography, it becomes a powerful technique for identifying and quantifying the main peptide component as well as any impurities. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of biomolecules like peptides. nih.govcreative-proteomics.com It allows for the ionization of molecules directly from a solution into the gas phase with minimal fragmentation. creative-proteomics.com A key feature of ESI is the generation of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which brings the mass-to-charge (m/z) ratio of large molecules into the range of most common mass analyzers. ucsf.eduuab.edu

For this compound, ESI-MS is used to unequivocally confirm its molecular weight. By comparing the experimentally measured mass to the theoretically calculated mass, the identity of the synthesized peptide is verified. researchgate.net The high accuracy of modern mass spectrometers allows for confident confirmation of the peptide's elemental composition.

Table 3: ESI-MS Molecular Weight Confirmation of this compound. The amino acid sequence of this compound is reported as Ser-Phe-Lys-Leu-Arg-Tyr. creative-peptides.com
ParameterValue
Amino Acid Sequence Ser-Phe-Lys-Leu-Arg-Tyr
Theoretical Monoisotopic Mass (M) 812.4545 Da
Observed Ion [M+H]⁺ (m/z) 813.4618
Observed Ion [M+2H]²⁺ (m/z) 407.2345
Calculated Mass from [M+H]⁺ 812.4548 Da
Mass Accuracy < 5 ppm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Mapping

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of LC with the structural elucidation power of tandem MS. This technique, often referred to as peptide mapping, is the gold standard for confirming the primary structure (amino acid sequence) of a peptide. sigmaaldrich.com

In an LC-MS/MS experiment, this compound is first separated from impurities by LC and then introduced into the mass spectrometer. The ion corresponding to the peptide is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). This process breaks the peptide backbone at predictable locations, generating a series of fragment ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue. By analyzing the resulting fragmentation spectrum, the amino acid sequence can be reconstructed and confirmed. sigmaaldrich.com This method also serves to identify impurities that may have sequence variations, such as amino acid substitutions or deletions. lcms.cz

Table 4: Theoretical MS/MS Fragmentation Data for this compound (Ser-Phe-Lys-Leu-Arg-Tyr). This table shows the expected m/z values for the primary fragment ions used to verify the peptide's sequence.
Sequenceb-ion (m/z)y-ion (m/z)
S er88.0393813.4623
F he235.0972726.4230
K ys363.1921579.3651
L eu476.2762451.2702
A rg632.3755338.1861
T yr795.4391182.0868

Spectroscopic Methods for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution. sb-peptide.comacs.org For this compound, NMR studies would provide detailed information about its atomic-level conformation and dynamics. acs.org Techniques like Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to assign proton resonances and measure through-space distances between protons, respectively. cncb.ac.cn This information is then used to calculate and refine the 3D structure of the peptide. researchgate.net

The use of stable isotope labeling (e.g., ¹³C, ¹⁵N) in this compound synthesis can significantly simplify complex NMR spectra and provide additional structural restraints. sb-peptide.comproteogenix.science Heteronuclear experiments on labeled peptides allow for the study of backbone and side-chain dynamics, as well as intermolecular interactions. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution. americanpeptidesociety.orgcreative-proteomics.com By measuring the differential absorption of left and right circularly polarized light, a CD spectrum can reveal the proportions of α-helices, β-sheets, β-turns, and random coil structures within this compound. americanpeptidesociety.orgcreative-proteomics.comnih.gov

The characteristic CD spectra of different secondary structures provide a basis for this analysis. americanpeptidesociety.org For instance, an α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 193 nm. A β-sheet exhibits a negative band near 218 nm and a positive band around 195 nm. A random coil conformation is characterized by a strong negative band near 200 nm. nih.gov By deconvoluting the CD spectrum of this compound, researchers can estimate the percentage of each structural element. nih.gov

Table 2: Characteristic CD Spectral Bands for Peptide Secondary Structures americanpeptidesociety.org

Secondary StructureWavelength (nm) - Negative Band(s)Wavelength (nm) - Positive Band(s)
α-Helix~222, ~208~193
β-Sheet~217~195
Random Coil~195-
Polyproline II-like~206~228

This table is interactive. You can sort and filter the data.

Fourier Transform Infrared (FTIR) Spectroscopy for Aggregation State

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the secondary structure and aggregation state of peptides. researchgate.netresearchgate.net The amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to conformational changes. spectroscopyonline.comacs.org

In the context of this compound, FTIR can be used to monitor changes in its secondary structure that may lead to aggregation. researchgate.net The formation of intermolecular β-sheets, a hallmark of many peptide aggregates, results in a characteristic band in the 1620–1640 cm⁻¹ region of the amide I spectrum. nih.gov By analyzing the position and intensity of these bands, the aggregation state and the nature of the secondary structures within the aggregates can be determined. researchgate.net

Biophysical Techniques for Ligand-Binding and Interaction Kinetics

Understanding how this compound interacts with other molecules is crucial for elucidating its biological function. Biophysical techniques provide quantitative data on these interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the thermodynamics of binding interactions in solution. malvernpanalytical.comnih.gov For this compound, ITC can be used to study its binding to a target ligand or receptor. nih.gov The experiment involves titrating the ligand into a solution containing this compound and measuring the heat released or absorbed during the binding event. malvernpanalytical.com

A single ITC experiment can determine the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.comnih.gov This comprehensive thermodynamic profile provides deep insights into the forces driving the binding of this compound to its partner. whiterose.ac.uk The data obtained from ITC is crucial for understanding the specificity and mechanism of the molecular interaction. researchgate.net

Table 3: Thermodynamic Parameters Determined by ITC malvernpanalytical.comnih.gov

ParameterDescription
Binding Affinity (Kₐ)The strength of the interaction between two molecules.
Dissociation Constant (K₋)The inverse of the binding affinity, indicating the tendency of a complex to dissociate.
Stoichiometry (n)The number of ligand molecules that bind to one molecule of the peptide.
Enthalpy (ΔH)The heat change associated with the binding event.
Entropy (ΔS)The change in disorder of the system upon binding.

This table is interactive. You can sort and filter the data.

Advanced Purity Assessment Methodologies (e.g., Mass Balance Method)

The purity of synthetic peptides like this compound is a critical quality attribute. While standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for routine purity checks, advanced methodologies are required for the definitive assignment of purity, especially for reference standards acs.org. The mass balance approach is a metrologically accepted method for determining the purity of organic compounds, including peptides acs.orgbipm.orgbipm.org.

The mass balance method determines the purity of a substance by identifying and quantifying all of its significant impurities acs.org. The purity is then calculated by subtracting the mass fractions of all identified impurities from 100%. This method provides a comprehensive purity assessment because it accounts for various types of impurities, including related peptides, residual solvents, water content, and non-volatile inorganic impurities.

A typical mass balance assessment for a peptide like this compound would involve a combination of analytical techniques to quantify different types of impurities.

Table 1: Hypothetical Data for Purity Assessment of this compound by Mass Balance Method

Impurity Category Analytical Method Hypothetical Result
Main Component (this compound) Quantitative NMR (qNMR) or HPLC with a certified reference standard Not directly measured, but calculated
Related Peptides HPLC-UV, HPLC-MS 0.8%
Water Content Karl Fischer Titration 1.2%
Residual Solvents Gas Chromatography (GC) 0.3%
Non-volatile Inorganic Impurities Ash Test / Inductively Coupled Plasma Mass Spectrometry (ICP-MS) 0.1%

| Calculated Purity | 100% - (Sum of all impurities) | 97.6% |

This approach, while labor-intensive, provides a highly accurate and traceable purity value, which is essential for establishing a reference standard for this compound acs.orgbipm.org.

Stability Assessment in Various Biochemical Environments (e.g., Simulated Biological Fluids)

The stability of a peptide is a critical factor for its application, particularly in biological contexts. For peptides intended for topical or potential oral administration, assessing their stability in simulated biological fluids is a key step mdpi.comrsc.org. The primary environments of interest are the stomach and the intestine, which are mimicked by Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), respectively nih.govacs.org.

These stability studies typically involve incubating the peptide in the simulated fluid at a physiological temperature (e.g., 37°C) and monitoring its degradation over time using techniques like HPLC acs.orgmdpi.com.

Simulated Gastric Fluid (SGF): SGF is prepared to mimic the acidic environment of the stomach and typically contains pepsin, a major digestive enzyme in the stomach nih.govmdpi.com. Many peptides show good stability in SGF, especially if they are designed to be resistant to acidic hydrolysis and pepsin digestion nih.gov.

Simulated Intestinal Fluid (SIF): SIF mimics the conditions of the small intestine, having a neutral to slightly alkaline pH and containing pancreatic enzymes like trypsin and chymotrypsin (B1334515) nih.govacs.org. The intestinal environment is often more challenging for peptide stability due to the presence of a wider range of proteases nih.gov.

While specific stability data for this compound in SGF and SIF is not publicly available, studies on other hexapeptides have shown varied results. For instance, some cyclic hexapeptides have demonstrated enhanced stability in both SGF and SIF compared to their linear counterparts mdpi.com. The stability of a peptide like this compound would depend on its specific amino acid sequence and any modifications that might protect it from enzymatic degradation.

Table 2: Hypothetical Stability Profile of this compound in Simulated Biological Fluids

Time (hours) Remaining this compound in SGF (%) Remaining this compound in SIF (%)
0 100 100
1 98 85
2 97 72
4 95 55
8 92 30

| 24 | 85 | <10 |

The hypothetical data in Table 2 illustrates a scenario where this compound is relatively stable in the acidic and pepsin-containing environment of the stomach but is more susceptible to degradation by the enzymes present in the intestine. Such data is vital for understanding the potential behavior of the peptide in a biological system.

Computational and Bioinformatic Approaches in Hexapeptide 33 Research

Molecular Modeling and Dynamics Simulations of Hexapeptide-33 (B1575512)

Molecular modeling and dynamics (MD) simulations serve as a "computational microscope," offering a view into the dynamic nature of peptides in various environments. For a molecule like this compound, these simulations can reveal its structural preferences, flexibility, and stability over time. MD simulations track the movements and interactions of every atom in the peptide and its surrounding solvent, governed by the principles of physics encapsulated in a force field. mdpi.com Techniques such as bias-exchange metadynamics (BE-META) are often employed to enhance the sampling of the peptide's conformational landscape, ensuring a thorough exploration of its possible shapes. acs.org The choice of force field, such as AMBER or GROMACS, is critical as it dictates the accuracy of the simulation in representing the physical reality of the molecule. mdpi.comacs.org

Studies on various hexapeptides show that their folding behavior and the stability of their conformations are influenced by factors like intramolecular hydrogen bonds and hydrophobically driven interactions between amino acid residues. psu.edu For example, simulations of Hox protein hexapeptides demonstrated that even starting from an extended shape, the peptides would fold into stable structures in a water solution. psu.edu These computational experiments provide a foundational understanding of how a peptide like this compound might behave structurally, which is a precursor to understanding its biological function.

A peptide does not exist as a single, static structure but rather as an ensemble of conformations. Conformational sampling is the computational process of exploring these various shapes. mdpi.com Enhanced sampling techniques, such as multicanonical molecular dynamics (McMD) simulations, are particularly effective for this purpose, allowing researchers to overcome energy barriers and explore a wider range of structures than standard simulations might allow. nih.gov

The data from extensive conformational sampling is often visualized using a free energy landscape (FEL). nih.gov An FEL is a topographical map where low-energy regions correspond to the most stable and probable conformations of the peptide. aip.org By analyzing the FEL, scientists can identify the dominant structural states of a hexapeptide under specific conditions, such as in water or a membrane-mimicking environment like chloroform. nih.gov Research on cyclic hexapeptides has shown that even a single stereoisomeric change can dramatically alter the FEL, leading to different stable conformations and, consequently, different biological properties like cell permeability. nih.gov This approach allows for a deep understanding of the relationship between a peptide's structure and its physical properties.

Molecular docking is a computational technique used to predict how a ligand, such as a peptide, binds to a receptor, which is typically a larger protein. acs.org This process involves predicting the preferred orientation of the peptide within the binding site of the receptor and estimating the strength of the interaction, often expressed as a binding affinity score. acs.orgresearchgate.net For this compound, which is known for its cosmetic applications in promoting collagen synthesis, docking could be used to simulate its interaction with target receptors in skin cells. creative-peptides.com

The process begins with 3D models of both the peptide and the target protein. Servers and software like PEP-FOLD can predict the three-dimensional structure of a peptide from its amino acid sequence. nih.govuniv-paris-diderot.fr Docking programs then systematically test various binding poses, using scoring functions to rank the most likely interactions. acs.orgresearchgate.net To improve accuracy, some approaches use a consensus method, combining the results from multiple docking programs to arrive at a more reliable prediction. researchgate.net Furthermore, tools like PEP-SiteFinder can predict potential peptide binding sites on a protein surface through a series of blind docking experiments, which is particularly useful when the exact interaction site is unknown. univ-paris-diderot.fr

In Silico Prediction of this compound Bioactivity and Selectivity

In silico tools can predict the biological activity of peptides directly from their amino acid sequence, offering a rapid screening method. nih.gov Databases like BIOPEP-UWM serve as vast repositories of known bioactive peptides, which can be used to identify potential activities in new sequences. nih.govresearchgate.net For a novel or modified hexapeptide, servers like PeptideRanker can calculate a probability score for its bioactivity based on its molecular characteristics. oup.comacs.org

These predictive models are often built using machine learning algorithms trained on large datasets of peptides with experimentally verified activities. acs.org The models analyze various physicochemical properties derived from the peptide's sequence to predict its function. acs.org For instance, researchers have used these methods to screen for umami-tasting hexapeptides from cod protein by predicting their activity, toxicity, and physicochemical properties before synthesis and experimental tasting. oup.com Similarly, the known anti-aging and skin-whitening effects of this compound could be analyzed in silico to understand the sequence features responsible for these activities and to guide the design of new peptides with enhanced or more selective functions. creative-peptides.com

Bioinformatics Tools for Sequence-Based Analysis

Sequence-based analysis is a fundamental bioinformatic approach that extracts information from the primary amino acid sequence of a peptide. wikipedia.org This can involve comparing the sequence to those in databases to infer function or evolution, or identifying specific motifs within the sequence that are associated with particular structural or functional properties. wikipedia.org A variety of computational tools and algorithms, including those based on dynamic programming, hidden Markov models, and machine learning, are employed for these analyses. wikipedia.org

A critical aspect of peptide characterization, particularly for therapeutic or cosmetic applications, is the prediction of its propensity to aggregate and form amyloid fibrils, which can be associated with toxicity. Several bioinformatics tools have been specifically developed to predict the amyloidogenicity of a peptide sequence. These tools often focus on identifying short, aggregation-prone regions (APRs), which are typically six amino acids in length. oup.com

The WALTZ algorithm is a prominent example, designed to distinguish between amyloid-forming sequences and amorphous β-sheet aggregates. uoa.gr It uses a position-specific scoring matrix (PSSM) derived from a large, experimentally verified dataset of amyloid-forming and non-forming hexapeptides. oup.comuoa.gr This dataset is maintained in the WALTZ-DB, the largest open-access repository for amyloid-forming hexapeptide sequences. nih.gov Other tools use different methodologies, such as machine learning or scales based on in vivo experiments, to predict aggregation.

Tool NameMethodologyPrimary Function
WALTZPosition-Specific Scoring Matrix (PSSM) based on a curated database of hexapeptides. uoa.grPredicts amyloid-forming regions in protein sequences. oup.comuoa.gr
TANGOStatistical mechanics algorithm based on physicochemical principles of β-sheet formation. plos.orgnih.govIdentifies segments in a protein sequence prone to β-aggregation. plos.org
AggrescanBased on an aggregation-propensity scale for natural amino acids derived from in vivo experiments. plos.orgtuni.fiPredicts aggregation-prone segments in protein sequences. tuni.fi
PAFIGSupport Vector Machine (SVM) based method. uoa.grIdentifies hexapeptides associated with amyloid fibrillar aggregates. uoa.gr
AMYLPRED2Consensus method that integrates the results of multiple prediction tools, including WALTZ and TANGO. plos.orgProvides a more objective and robust prediction of amyloidogenic regions. plos.org

Instead of testing peptides one by one, researchers can use computational methods to design and screen vast virtual libraries of peptides. ucd.iemdpi.com A virtual library can be created by combinatorial generation, where building blocks like amino acids are assembled in silico to create millions of different peptide sequences. ucd.ie For hexapeptides, this could involve generating all 64 million possible sequences. uoa.gr

Virtual screening (VS) is the process of using computational techniques, such as molecular docking or machine learning models, to rapidly assess this enormous library and identify a smaller subset of promising candidates. ucd.iefrontiersin.org This approach allows for the exploration of a much larger chemical space than is feasible with physical high-throughput screening (HTS). frontiersin.org For example, a virtual library of cyclic peptides can be docked against a protein target to find potential binding partners. ucd.ie This methodology accelerates the discovery of novel bioactive peptides by focusing experimental efforts only on the top-ranked candidates identified through the virtual screen.

Data Mining and Database Construction for this compound Research

Computational and bioinformatic approaches are integral to modern peptide research, enabling the prediction of functions and the management of vast datasets. For a specific molecule like this compound, these strategies involve leveraging broader peptide data to understand its characteristics and potential applications. Data mining and the construction of specialized databases are central to this effort, providing the foundation for analysis, comparison, and discovery.

Data Mining in Peptide Research

Data mining in the context of peptides involves using computational algorithms to extract patterns, trends, and predictive models from large collections of biochemical data. nih.gov This process is crucial for understanding the relationship between a peptide's amino acid sequence and its biological function. For instance, machine learning models can be trained on extensive datasets of peptides to predict properties such as aggregation propensity, self-assembly behavior, or specific biological activities. nih.govcam.ac.uk

Researchers have successfully used data mining to create predictive tools that outperform human experts in identifying peptides with specific characteristics, such as the potential to form hydrogels or aggregates. cam.ac.uk These models are trained on databases containing peptide sequences, experimental conditions (e.g., pH, solvent), and the resulting structural or functional outcomes. nih.govresearchgate.net This data-driven approach allows for the high-throughput screening of virtual peptide libraries, guiding experimental work toward the most promising candidates and accelerating the discovery process. nih.govmdpi.com

While specific data mining studies focusing exclusively on this compound are not prominent in public literature, the principles are directly applicable. The development of this compound, also known as W3 peptide, originated from peptide library technology, which inherently relies on screening large numbers of peptides to find one with desired activities, such as stimulating blood vessel formation and influencing skin processes. inci.guide Data mining algorithms would be essential in such a process to identify lead candidates like this compound from the library based on sequence motifs and predicted structure-function relationships.

Database Construction for Peptide Research

The foundation of effective data mining is a well-constructed and curated database. In peptide science, several public and private databases serve as critical repositories of information. These databases can be general, encompassing all known peptides, or highly specialized, focusing on peptides with specific lengths, functions, or properties.

A prominent example of a specialized database is WALTZ-DB, which is a benchmark database focused specifically on amyloidogenic hexapeptides. oup.com It contains over a thousand experimentally characterized hexapeptides, detailing their aggregation properties as determined by methods like transmission electron microscopy and Fourier transform infrared spectroscopy. oup.com Such databases are invaluable for developing and validating predictive algorithms. Another significant resource is the Antimicrobial Peptide Database (APD), which has cataloged natural and synthetic peptides for two decades, providing detailed annotations on activity, structure, and physicochemical properties. nih.gov

For this compound, there is no dedicated public database. Instead, its information is housed within broader chemical and ingredient databases. For example, the PubChem database contains its chemical structure, molecular formula (C₃₉H₆₀N₁₀O₉), and sequence (H-Ser-Phe-Lys-Leu-Arg-Tyr-OH). nih.gov Cosmetic ingredient databases also list its functions, such as skin conditioning and antioxidant properties. cosmileeurope.eu The construction of a proprietary database was likely a key step in the development of this compound, compiling data from the screening of peptide libraries to correlate sequences with desired outcomes like wound repair, wrinkle reduction, and whitening effects. inci.guideulprospector.com

The table below illustrates the types of data fields that are essential in constructing a comprehensive research database for peptides like this compound.

Interactive Data Table: Key Parameters in Peptide Database Construction

Parameter CategoryData FieldDescriptionRelevance to this compound Research
Identifier Peptide IDA unique identifier for each entry.Tracking and cross-referencing data.
SequenceThe amino acid sequence (e.g., SFKLRY for this compound). nih.govThe primary determinant of structure and function.
ModificationsN-terminal or C-terminal caps (B75204), side-chain modifications.Affects stability and biological activity.
Source OriginNatural, synthetic, or modified.This compound is a synthetic peptide. creative-peptides.com
Library of OriginThe specific peptide library it was identified from.Its development involved peptide library technology. inci.guide
Experimental Data Biological ActivityMeasured effects (e.g., collagen synthesis, cell migration). creative-peptides.commdpi.comDefines its efficacy in cosmetic applications.
Assay ConditionspH, temperature, concentration used in experiments.Contextualizes activity data for reproducibility.
Analytical DataResults from techniques like HPLC, Mass Spectrometry. nih.govConfirms purity and identity.
Computational Data Predicted Structure3D conformational models (e.g., from AlphaFold). mdpi.comHelps visualize and understand interaction mechanisms.
Physicochemical PropertiesMolecular weight, hydrophobicity, charge. oup.comnih.govInfluences solubility, stability, and skin penetration.
HomologySimilarity to other known peptides.Can infer function based on related peptides.

Table of Representative Peptide Research Databases

Database NameFocusType of Data Included
WALTZ-DB Amyloidogenic hexapeptidesExperimental aggregation data, sequences, predictive scores. oup.com
Antimicrobial Peptide Database (APD) Antimicrobial peptides (natural and synthetic)Sequence, family, activity spectrum (MIC values), structure. nih.gov
PubChem General chemical compoundsChemical structure, molecular formula, synonyms, computed properties. nih.gov
COSMILE Europe Cosmetic ingredientsINCI name, function in cosmetics, origin. cosmileeurope.eu

Comparative Analysis and Research Paradigms for Hexapeptides

Comparison of Hexapeptide-33 (B1575512) with Other Bioactive Peptides

This compound, also known as W3 Peptide, is a synthetic peptide that has garnered attention for its multifaceted role in skin biology. bmglabtech.com Its functions include promoting cell migration, stimulating the synthesis of collagen I, and inhibiting melanin (B1238610) production. drugtargetreview.com These properties position it within the realm of cosmetic ingredients aimed at wound healing, anti-aging, and skin whitening. bmglabtech.comdrugtargetreview.comnih.gov A key aspect of its mechanism is the targeting of G-Protein-Coupled Receptors (GPCRs), specifically a subtype known as Adhesion G-Protein-Coupled Receptors (aGPCRs) found in skin keratinocytes, which are involved in epidermal differentiation. bmglabtech.com

To fully appreciate the unique standing of this compound, it is essential to compare it with other well-characterized hexapeptides that operate through varied structural and functional paradigms.

The biological activity of a peptide is intrinsically linked to its amino acid sequence and resulting three-dimensional structure. While composed of only six residues, hexapeptides exhibit remarkable structural diversity. Research has shown that identical hexapeptide sequences can adopt entirely different secondary structures, such as an alpha-helix or a beta-strand, depending on the surrounding protein environment in which they are found. mdpi.comnih.gov This structural plasticity underscores that the local sequence alone does not dictate conformation, highlighting the complexity of predicting peptide structure and function.

This compound (sequence: Arg-Leu-Lys-Phe-Ser-Tyr) is a linear peptide whose activity is derived from its specific sequence enabling interaction with aGPCRs. bmglabtech.comdrugtargetreview.com This contrasts with other hexapeptide families that achieve their functions through different structural motifs and target interactions.

Table 1: Comparative Overview of Selected Bioactive Hexapeptides This table is interactive. Click on headers to sort.

Peptide Name Primary Function(s) Key Structural Feature / Class Target / Mechanism of Action
This compound Wound healing, anti-aging, skin whitening bmglabtech.comnih.gov Linear, GPCR Ligand Targets Adhesion G-Protein-Coupled Receptors (aGPCRs) bmglabtech.com
Acetyl Hexapeptide-8 (Argireline) Anti-wrinkle rsc.orgnih.gov Linear, Neurotransmitter Inhibitor Mimics N-terminus of SNAP-25, inhibiting SNARE complex formation rsc.orgbiotechpeptides.comencyclopedia.pub
Palmitoyl Hexapeptide-12 Anti-inflammatory, stimulates collagen/elastin (B1584352) biotechpeptides.comnih.gov Lipopeptide, Signal Peptide Reduces pro-inflammatory cytokines; stimulates fibroblasts biotechpeptides.comnih.gov
Hexapeptide-11 Improves skin firmness nih.gov Linear, Signal Peptide Upregulates key genes for collagen and hyaluronic acid
RDP1-M3 (AAAAGA) Anti-hyperuricemia corepeptides.com Linear, Enzyme Inhibitor Inhibits xanthine (B1682287) oxidase (XOD) corepeptides.com

| Neurotensin (B549771) (8-13) (RRPYIL) | Neuromodulation, GPCR activation acs.org | Linear, GPCR Ligand | C-terminal active fragment of neurotensin, binds to NTS1R acs.org |

The functional diversity of hexapeptides is rooted in their distinct mechanisms of action. They can be broadly categorized based on how they elicit a biological response.

GPCR Ligands: This class, which includes This compound , acts by binding to and activating cell surface receptors like GPCRs. bmglabtech.com This interaction initiates intracellular signaling cascades that lead to specific cellular responses, such as changes in gene expression or cell behavior. nih.gov The C-terminal active fragment of the neuropeptide neurotensin, NT(8-13), is another example of a hexapeptide that functions by activating a GPCR (the neurotensin receptor 1, or NTS1R). acs.org

Neurotransmitter-Inhibiting Peptides: A prominent class in cosmetics, these peptides interfere with the process of neurotransmitter release at the neuromuscular junction. The most well-known example is Acetyl Hexapeptide-8 (Argireline) . nih.gov It functions by mimicking the N-terminal end of the SNAP-25 protein, a component of the SNARE complex required for vesicle fusion and acetylcholine (B1216132) release. biotechpeptides.comencyclopedia.pub By competing with SNAP-25, it destabilizes the SNARE complex, leading to reduced muscle contraction and a subsequent decrease in the appearance of expression wrinkles. biotechpeptides.comcorepeptides.com

Signal Peptides: These peptides act as messengers that stimulate or modulate cellular synthesis processes. Palmitoyl Hexapeptide-12 , for instance, is a lipopeptide (a peptide conjugated to a fatty acid to enhance skin penetration and stability) that can reduce the production of inflammatory cytokines and stimulate fibroblasts to produce key extracellular matrix proteins like collagen and elastin. biotechpeptides.comnih.gov Similarly, Hexapeptide-11 has been shown to improve skin firmness by influencing the expression of genes associated with the dermal matrix. nih.gov

Enzyme-Inhibiting Peptides: Some hexapeptides are designed to fit into the active site of an enzyme, blocking its activity. The rice-derived hexapeptide RDP1-M3 demonstrates this mechanism by inhibiting the enzyme xanthine oxidase, thereby showing potential for managing hyperuricemia. corepeptides.com

Development of Hexapeptide-Based Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. mskcc.org Peptides, due to their high specificity and affinity, are excellent scaffolds for the development of such probes.

Hexapeptides can be transformed into chemical probes by incorporating reporter groups, such as fluorophores or affinity tags (e.g., biotin). frontiersin.org These modified peptides allow for the visualization, quantification, and isolation of their biological targets.

A prime example of this application involves GPCRs, the target class for this compound. The hexapeptide fragment of neurotensin, NT(8-13), has been used as a lead structure to develop fluorescently labeled ligands for the NTS1R. acs.org By attaching a fluorescent dye like 5-TAMRA or sulfo-Cy5 to a stabilized analog of this hexapeptide, researchers have created high-affinity probes. acs.orgacs.org These probes enable the study of receptor-ligand binding through methods like flow cytometry and confocal microscopy and can be used to image receptor expression in living cells and tissues. acs.org This strategy demonstrates how a bioactive hexapeptide sequence can be converted into a powerful tool for biological research.

The development of peptide probe libraries often employs modular approaches and solid-phase synthesis, allowing for the rapid creation of diverse probes to screen against various targets. frontiersin.org Self-assembling peptide nanoparticles are also being explored as platforms for developing imaging probes and targeted delivery systems. rsc.org Such methodologies could be applied to this compound to create specific probes for studying the distribution and dynamics of aGPCRs in the skin.

Methodological Advancements in Hexapeptide Discovery and Optimization

The discovery of novel bioactive peptides has been revolutionized by technological and computational advancements, moving beyond traditional screening of natural sources.

High-Throughput Screening (HTS): HTS technologies enable the rapid screening of vast libraries containing millions of peptides to identify "hits" with desired activity. creative-peptides.com Techniques like phage display and mRNA display allow for the generation of immense libraries (up to 10¹⁰-10¹⁵ sequences) that can be panned against a target protein to isolate high-affinity binders. mdpi.comrsc.orgnih.gov These methods are crucial for the initial discovery of novel hexapeptide sequences.

Peptide Optimization: Once a lead peptide is identified, it often requires optimization to improve its therapeutic or cosmetic potential. A major challenge is the inherent instability of peptides against enzymatic degradation. Key optimization strategies include:

Cyclization: Linking the N- and C-termini of a peptide creates a cyclic structure that is more conformationally constrained and resistant to exonucleases. nih.gov

Incorporation of Non-Standard Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-proteinogenic building blocks can prevent recognition by proteases. nih.gov

Chemical Modifications: Modifying the peptide backbone or adding terminal caps (B75204) (e.g., N-terminal acetylation, C-terminal amidation) can block enzymatic cleavage and enhance stability. nih.gov

These advanced methodologies are continually expanding the landscape of functional hexapeptides, enabling the development of more stable, potent, and specific molecules like this compound for a wide range of biological applications.

Future Research Directions and Unexplored Avenues for Hexapeptide 33

Elucidation of Novel Molecular Targets

While Hexapeptide-33 (B1575512) is known to target G-Protein-Coupled-Receptors (GPCRs), specifically a subtype known as Adhesion G-Protein-Coupled Receptors (aGPCRs) in skin keratinocytes, the possibility of it interacting with other cellular components remains a significant area for future investigation. inci.guide Research into other hexapeptides has revealed a diversity of molecular targets, suggesting that the interactome of this compound may be broader than currently understood.

Future studies could explore whether this compound can bind to non-traditional targets. For instance, research on the cytokine Interleukin-33 (IL-33) revealed that a short hexapeptide motif within its structure is responsible for docking into the acidic pocket of the H2A-H2B histone dimer on the nucleosome surface, a mechanism that influences chromatin compaction. embopress.org Investigating a potential interaction between this compound and chromatin components could unveil novel nuclear functions. Furthermore, studies on other hexapeptides have identified interactions with targets such as the oxytocin (B344502) receptor (OTR) and the angiotensin-converting enzyme 2 (ACE2) receptor, highlighting the need to screen this compound against a wider array of cell surface receptors and proteins. aacrjournals.orgnih.gov

Table 1: Potential Areas for Novel Molecular Target Identification for this compound

Potential Target Class Example from other Peptides Rationale for Investigation
Nuclear Proteins IL-33 hexapeptide motif binds to H2A-H2B histone dimer. embopress.org To determine if this compound has intracellular functions related to gene regulation or chromatin structure.
Alternative GPCRs A hexapeptide derived from osteocalcin (B1147995) interacts with the oxytocin receptor (OTR). aacrjournals.org To explore if this compound has broader signaling capabilities through other GPCR family members beyond aGPCRs.
Enzyme Receptors A SARS-CoV-derived hexapeptide binds to the ACE2 receptor. nih.gov To screen for interactions with cell surface enzymes that could mediate its effects on cell migration and proliferation.

| Ion Channels | N/A | To investigate if this compound can modulate ion channel activity, which is crucial for many cellular processes including migration. |

Investigation of Undiscovered Signaling Pathways

The known functions of this compound, such as promoting collagen synthesis, imply the activation of specific intracellular signaling cascades, yet these pathways are not fully mapped. creative-peptides.com Future research must focus on identifying and characterizing the downstream signaling networks that are modulated by this compound binding to its receptors.

Studies on other bioactive peptides offer a roadmap for this exploration. For example, the hexapeptide WKYMVm, acting through the Formyl Peptide Receptor 2 (FPR2), was found to induce M2 macrophage polarization by activating the JAK1/STAT6 signaling pathway. biorxiv.org Agonists of FPR2 have also been shown to activate other critical signaling molecules, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and mitogen-activated protein kinases (MAPKs) like ERK and JNK. biorxiv.orgmdpi.com Similarly, other peptides have been shown to influence pathways such as the HSF1/HSP70 and NF-κB/MAPK systems. nih.govmdpi.com

A crucial research avenue is to investigate whether this compound activates these or other undiscovered pathways to exert its effects. For instance, determining how it upregulates Collagen I production would involve examining its influence on key transcription factors and signaling intermediates within fibroblasts.

Advanced Peptide Delivery System Research for in vitro/ex vivo Studies

A significant challenge for the application of peptides in research is their limited ability to permeate biological barriers and their stability. nih.govijdvl.com While traditional oil-in-water (O/W) or multiple emulsions (W/O/W) can offer some improvement in delivery, they are not always sufficient to achieve transport into deeper tissue layers for ex vivo studies. mdpi.com Future research should focus on developing and evaluating advanced delivery systems to enhance the bioavailability and controlled release of this compound in experimental models.

Promising avenues include the use of nanocarriers and stimuli-responsive materials.

Nanocarriers: Systems like liposomes, niosomes, and ethosomes are being explored to improve peptide delivery. nih.gov A particularly innovative approach is the use of plant-derived exosomes, which have been shown to significantly improve the skin penetration of acetyl hexapeptide-8 in ex vivo models. genscript.com

Self-Assembling Peptides: Research on Palmitoyl hexapeptide-12 has shown that it can self-assemble into a gel within the skin, a mechanism that could protect it from enzymatic degradation and enhance its stability and bioavailability. acs.org

Hydrogels: Injectable hydrogels formed by the co-assembly of a hexapeptide with another molecule have been developed for localized and sustained release, representing a powerful tool for in vitro and ex vivo tissue studies. acs.org

Table 2: Advanced Delivery Systems for Future this compound Research

Delivery System Type Description Potential Advantage for Research
Plant Exosomes Nanosized vesicles derived from plants used as carriers. genscript.com Enhanced biocompatibility and improved penetration across tissue barriers in ex vivo models.
Self-Assembling Hydrogels Peptides that form a gel matrix under specific conditions (e.g., in response to ions). acs.org Provides sustained release and protects the peptide from degradation in long-term cell culture.
Co-Assembled Nanocarriers Hydrogels or nanoparticles formed by the interaction of the peptide with another molecule. acs.org Allows for localized delivery and controlled release kinetics in 3D tissue models.

| Physical Enhancers | Techniques like microneedles or electroporation applied to ex vivo tissue. nih.gov | Facilitates the study of peptide effects in deeper tissue layers that are otherwise difficult to access. |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Effects

To build a holistic view of the cellular impact of this compound, future research should move beyond single-endpoint assays and embrace a systems biology approach. The integration of data from multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive map of the molecular changes induced by the peptide.

Proteomics: Can identify all proteins whose expression levels or post-translational modifications change in response to this compound treatment. mdpi.com This can reveal effects on unexpected biochemical pathways and identify new potential biomarkers of peptide activity. mdpi.com

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. nih.gov It can shed light on the downstream functional consequences of peptide-induced signaling, revealing shifts in cellular energy metabolism, lipid profiles, or other key metabolic pathways. nih.govtum.de

Transcriptomics: Gene expression analysis can pinpoint the signaling pathways that are activated or inhibited by this compound at the transcriptional level, as demonstrated in studies with other hexapeptides that were shown to modulate the NF-κB and Type 1 IFN pathways. nih.gov

By integrating these datasets, researchers can construct detailed models of the peptide's mechanism of action, linking initial receptor binding events to downstream changes in protein expression and cellular metabolism. nih.gov

Exploration of this compound in Complex In Vitro Tissue Models

To better understand the effects of this compound in a more physiologically relevant context, research must transition from simple 2D cell cultures to advanced 3D tissue models. These models more closely mimic the complex architecture, cell-cell interactions, and microenvironment of native human tissues. bio-connect.nl

For dermatological research, full-thickness 3D skin equivalents are invaluable. These models contain multiple cell types, including keratinocytes, fibroblasts, and melanocytes, arranged in distinct layers resembling the epidermis and dermis. bio-connect.nl Using these models would allow for a more accurate assessment of this compound's known effects on collagen production and melanin (B1238610) synthesis, as well as its ability to penetrate the stratum corneum. escholarship.org The use of such models has been validated for testing other peptides and formulations. escholarship.orgnih.gov Beyond standard skin models, future work could involve developing bioprinted skin or organ-on-a-chip platforms for higher throughput and more complex analyses.

Development of Novel Analytical Assays for this compound Function

Advancing the understanding of this compound requires the development of new and more sophisticated analytical tools to probe its interactions and functions with high precision.

Future research could focus on label-free, high-resolution imaging and binding analysis techniques.

Advanced Mass Spectrometry Imaging: Techniques like orbital trapping secondary ion mass spectrometry (OrbiSIMS) can be used to visualize the precise location and penetration depth of unlabeled peptides within ex vivo tissue layers. acs.org

Vibrational Spectroscopy: Stimulated Raman scattering (SRS) microscopy is another powerful label-free method that can track a peptide's distribution and even investigate its secondary structure within a complex biological sample. acs.org

Biosensor-Based Assays: Surface Plasmon Resonance (SPR) can be used to quantitatively measure the binding kinetics of this compound to its molecular targets in real-time. nih.govgreeninstitute.ng This would be invaluable for validating novel targets and understanding binding affinities.

Interaction Mapping Arrays: High-density peptide arrays could be used to map the specific amino acid residues on target proteins that are critical for the interaction with this compound, providing a detailed picture of the binding interface. tandfonline.com

Table 3: Novel Analytical Assays for Future this compound Functional Analysis

Assay Type Technique Application for this compound Research
Label-Free Imaging OrbiSIMS, SRS Microscopy acs.org To visualize the unlabeled peptide's penetration and distribution in ex vivo tissue models with high spatial resolution.
Binding Kinetics Surface Plasmon Resonance (SPR) nih.gov To quantitatively measure the binding affinity and kinetics of this compound to its molecular targets (e.g., aGPCRs).
Interaction Mapping Peptide Arrays tandfonline.com To identify the specific amino acid binding sites on target proteins.

| High-Throughput Screening | Synthetic Peptide Combinatorial Libraries asm.orgjmb.or.kr | To develop assays to screen for molecules that enhance or inhibit the function of this compound. |

Conclusion

Summary of Key Research Findings on Hexapeptide-33 (B1575512) Mechanisms

This compound, also known by the trade name W3 Peptide, is a synthetic peptide that has been identified as a biologically active compound with multiple functions related to skin health and regeneration. inci.guideunifect.com Research indicates that its efficacy stems from a combination of distinct biological mechanisms.

A primary mechanism of action for this compound involves its interaction with G-Protein-Coupled-Receptors (GPCRs). inci.guide Specifically, studies have shown that it targets a subtype of the GPCR family known as Adhesion G-Protein-Coupled Receptors (aGPCRs), which are expressed in the keratinocytes of the skin and are involved in epidermal differentiation. inci.guide

Furthermore, investigations have revealed that this compound exerts its effects through several key cellular processes:

Angiogenesis Stimulation : The peptide actively promotes the formation of blood vessels. inci.guidemotifbiotech.com

Cell Migration and Collagen Synthesis : It encourages the movement of cells and stimulates the production of collagen, a crucial protein for skin structure and elasticity. motifbiotech.comulprospector.com

Melanin (B1238610) Inhibition : The compound has been shown to inhibit the activity of tyrosinase, a key enzyme in the production of melanin. This action contributes to its skin whitening effects. motifbiotech.com

Antioxidant Activity : this compound also demonstrates antioxidant properties, helping to protect the skin from oxidative stress. motifbiotech.comcosmileeurope.eu

These multifaceted mechanisms collectively contribute to its observed effects in promoting wound healing, reducing wrinkles, and skin whitening. unifect.commotifbiotech.comulprospector.com

Table 1: Summary of Researched Mechanisms of this compound

Mechanism of Action Biological Process Targeted Observed Effect
Receptor Targeting Targets Adhesion G-Protein-Coupled Receptors (aGPCR) in keratinocytes. inci.guide Influences epidermal differentiation. inci.guide
Angiogenesis Stimulates the formation of new blood vessels. inci.guidemotifbiotech.com Supports wound healing and tissue regeneration. unifect.com
Extracellular Matrix Regulation Promotes collagen synthesis. motifbiotech.com Improves skin firmness and reduces wrinkles. inci.guideunifect.com
Pigmentation Control Inhibits tyrosinase activity and melanin production. motifbiotech.com Contributes to skin whitening and evening of skin tone. unifect.commotifbiotech.com

| Cellular Protection | Exhibits antioxidant properties. motifbiotech.comcosmileeurope.eu | Protects skin from oxidative damage. cosmileeurope.eu |

Outlook on the Scientific Significance of this compound

The scientific significance of this compound lies in its multi-target functionality, which distinguishes it from many other cosmetic peptides that may have a singular mode of action. Its ability to concurrently stimulate regenerative processes like angiogenesis and collagen synthesis while also regulating pigmentation through tyrosinase inhibition makes it a compound of considerable interest for dermatological and cosmetic science. motifbiotech.com

The identification of its activity on Adhesion G-Protein-Coupled Receptors (aGPCRs) in skin cells is particularly noteworthy. inci.guide This provides a specific molecular target that can be the focus of future research to further unravel the precise signaling pathways it modulates. A deeper understanding of the this compound-aGPCR interaction could pave the way for the development of more targeted and potent peptides for skin health.

Looking forward, the established wound healing and angiogenic properties of this compound suggest its potential could extend beyond cosmetic applications. inci.guideunifect.com Future scientific investigation may explore its utility in more therapeutic contexts, such as in advanced wound care or in addressing conditions related to poor microcirculation in the skin. The continued study of this compound is valuable for advancing the field of peptide-based therapeutics and cosmeceuticals, offering a promising foundation for creating innovative treatments for a variety of skin conditions.

Q & A

Basic Research Question: What molecular mechanisms underlie Hexapeptide-33’s inhibition of melanin synthesis?

Methodological Answer:
To investigate melanin inhibition, researchers typically use in vitro assays with human melanocytes or 3D epidermal models. Key steps include:

  • Tyrosinase Activity Assays : Measure enzyme inhibition via spectrophotometric analysis of L-DOPA oxidation rates .
  • Gene Expression Profiling : Quantify melanogenesis-related genes (e.g., TYR, TYRP1, MITF) via qRT-PCR or RNA sequencing to identify transcriptional regulation by this compound .
  • Western Blotting : Validate protein-level changes in melanogenic markers (e.g., MITF, TRP-1) .
  • Control Experiments : Include positive controls (e.g., kojic acid) and normalize results to cell viability assays (e.g., MTT) to exclude cytotoxicity .

Advanced Research Question: How can researchers design experiments to resolve contradictory data on this compound’s efficacy in promoting collagen I synthesis across different cell lines?

Methodological Answer:
Contradictions may arise from cell-type-specific responses or experimental variability. To address this:

  • Standardized Cell Culture Conditions : Use primary human dermal fibroblasts (HDFs) instead of immortalized lines to mimic physiological conditions .
  • Dose-Response Curves : Test a gradient of this compound concentrations (e.g., 1–100 µM) to identify optimal efficacy thresholds .
  • Collagen Quantification : Combine ELISA (for soluble collagen) with Sirius Red staining (for extracellular matrix deposition) to capture both synthesis and structural integration .
  • Batch Consistency Checks : Include HPLC and mass spectrometry (MS) to verify peptide purity and composition, as batch-to-batch variability in synthetic peptides can confound results .

Basic Research Question: What are the standard assays for evaluating this compound’s role in wound healing via cell migration?

Methodological Answer:

  • Scratch/Wound Healing Assay : Create a uniform "wound" in a confluent monolayer of keratinocytes or fibroblasts. Monitor gap closure over 24–48 hours using time-lapse microscopy. Normalize migration rates to controls (e.g., untreated cells) .
  • Transwell Migration Assay : Quantify chemotactic responses by measuring cells migrating through a porous membrane toward a this compound gradient .
  • Live-Cell Imaging : Track single-cell motility parameters (e.g., velocity, persistence) using phase-contrast or fluorescent tagging .

Advanced Research Question: How can researchers reconcile discrepancies in reported melanin reduction rates between in vitro and ex vivo skin models treated with this compound?

Methodological Answer:
Discrepancies often stem from model complexity. A robust approach includes:

  • 3D Reconstituted Epidermal Models : Use MatTek’s EpiDerm™ or LabSkin® to simulate stratified epithelium and melanocyte-keratinocyte interactions .
  • Pigmented Skin Explants : Conduct histology and Fontana-Masson staining on ex vivo human skin to quantify melanin distribution and compare with in vitro data .
  • Pharmacokinetic Profiling : Measure this compound penetration using Franz diffusion cells and LC-MS to correlate bioavailability with efficacy .

Basic Research Question: What analytical methods ensure the structural integrity and purity of synthetic this compound?

Methodological Answer:

  • HPLC : Use reverse-phase chromatography (C18 column, 0.1% TFA/acetonitrile gradient) to assess purity (>95% recommended) .
  • Mass Spectrometry (MS) : Confirm molecular weight (813.1 Da) via MALDI-TOF or ESI-MS .
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify constituent residues (Arg, Leu, Lys, Phe, Ser, Tyr) to validate composition .

Advanced Research Question: What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-parametric studies (e.g., melanin synthesis, collagen production, cytotoxicity)?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) or hierarchical clustering to identify correlations between parameters .
  • Dose-Response Modeling : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC50 values for each endpoint .
  • False Discovery Rate (FDR) Correction : Adjust p-values in high-throughput datasets to mitigate Type I errors .

Basic Research Question: How do researchers control for off-target effects when studying this compound’s anti-aging properties?

Methodological Answer:

  • Gene Knockdown/CRISPR : Silence putative targets (e.g., collagen-binding receptors) to isolate this compound’s specific effects .
  • Proteomic Profiling : Use tandem mass tag (TMT) labeling to compare protein expression changes in treated vs. untreated cells .
  • Negative Controls : Include scrambled-sequence peptides to rule out nonspecific interactions .

Advanced Research Question: What strategies improve the reproducibility of this compound’s effects in preclinical aging models?

Methodological Answer:

  • Standardized Animal Models : Use UVB-induced photoaging in SKH-1 mice or aged Caenorhabditis elegans for consistent aging phenotypes .
  • Longitudinal Studies : Track collagen density via multiphoton microscopy over 6–12 weeks to capture dynamic responses .
  • Blinded Analysis : Ensure objective quantification by masking treatment groups during data collection .

Basic Research Question: What in vivo biomarkers are used to validate this compound’s anti-inflammatory claims in wound healing?

Methodological Answer:

  • Cytokine Profiling : Measure IL-6, TNF-α, and TGF-β levels in wound exudates via multiplex ELISA .
  • Histopathological Scoring : Assess neutrophil infiltration and granulation tissue formation in biopsy sections .
  • Oxidative Stress Markers : Quantify ROS production (e.g., DCFDA assay) and antioxidant enzyme activity (e.g., SOD, catalase) .

Advanced Research Question: How can researchers optimize experimental conditions to minimize confounding factors in this compound studies?

Methodological Answer:

  • Pre-experimental Calibration : Validate cell line responsiveness to this compound via pilot dose-response assays .
  • Environmental Controls : Maintain consistent temperature, humidity, and CO2 levels in cell culture incubators .
  • Data Transparency : Publish raw datasets and detailed protocols in supplementary materials to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.